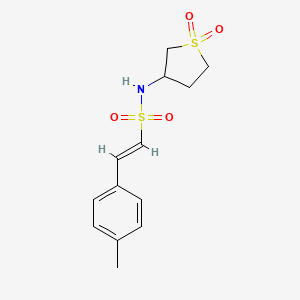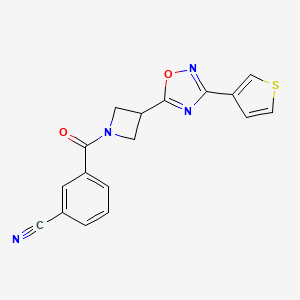![molecular formula C12H20F3N3O2 B2401158 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea CAS No. 1796111-98-2](/img/structure/B2401158.png)
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to a diethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2,2,2-trifluoroacetyl)piperidine.
Urea Formation: The next step involves the reaction of the piperidine intermediate with diethylamine and phosgene to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The piperidine ring provides structural rigidity, which is crucial for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Shares the trifluoroacetyl group but lacks the diethylurea moiety.
Diethylurea: Contains the urea group but lacks the piperidine and trifluoroacetyl groups.
Uniqueness
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is unique due to the combination of the trifluoroacetyl group, piperidine ring, and diethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
IUPAC Name |
1,1-diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O2/c1-3-17(4-2)11(20)16-9-5-7-18(8-6-9)10(19)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUHRBGDFAEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)







